molecular formula C17H14O5S B030171 5-Hydroxyrofecoxib CAS No. 185147-17-5

5-Hydroxyrofecoxib

Cat. No. B030171
M. Wt: 330.4 g/mol
InChI Key: NCBVUSNBLYMFPP-UHFFFAOYSA-N
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Description

5-Hydroxyrofecoxib is a metabolite of Rofecoxib . Rofecoxib is a specific cyclo-oxygenase-2 (COX-2) inhibitor . It has high bioavailability, poor aqueous solubility, and an elimination half-life suitable for daily administration . The metabolism of Rofecoxib to 5-Hydroxyrofecoxib is reversible .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyrofecoxib is C17H14O5S . Its average mass is 330.355 Da and its monoisotopic mass is 330.056183 Da .


Chemical Reactions Analysis

The reversible metabolism of Rofecoxib to 5-Hydroxyrofecoxib has been confirmed after oral administration of this metabolite . The polymorphisms of UGT2B7 and 2B15 in different human subjects may have different catalytic efficiency for the formation of 5-Hydroxyrofecoxib glucuronide .


Physical And Chemical Properties Analysis

5-Hydroxyrofecoxib has a density of 1.4±0.1 g/cm3 . Its boiling point is 635.6±55.0 °C at 760 mmHg . It has a vapour pressure of 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 98.7±3.0 kJ/mol . The flash point is 338.2±31.5 °C .

Future Directions

One of the future directions could be the development of dual-state emission (DSE) materials using 5-Hydroxyrofecoxib . These materials have the ability to emit in both states and have potential applications in various areas . Another direction could be the exploration of its use as a supportive therapy in various pathophysiological conditions where COX-2 is overly expressed .

properties

IUPAC Name

2-hydroxy-3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBVUSNBLYMFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433560
Record name 5-Hydroxy Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyrofecoxib

CAS RN

185147-17-5
Record name 5-Hydroxyrofecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185147175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYROFECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJV9U9K61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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